molecular formula C12H12N2O3 B1416939 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid CAS No. 1152603-09-2

4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Cat. No. B1416939
CAS RN: 1152603-09-2
M. Wt: 232.23 g/mol
InChI Key: YYEVFPAAVMSXBQ-UHFFFAOYSA-N
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Description

“4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid” belongs to the class of organic compounds known as phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The molecular formula is C12H12N2O3 .


Synthesis Analysis

Pyrazoles are five-membered heterocycles that are particularly useful in organic synthesis . They are one of the most studied groups of compounds among the azole family . A diverse library of 1-phenyl-pyrazole-4-carboxylic acid derivatives has been synthesized and evaluated for their inhibitory potency against xanthine oxidoreductase (XOR) in vitro and vivo .


Molecular Structure Analysis

The molecular structure of “4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid” includes a five-membered aromatic ring structure with two nitrogen atoms adjacent to three carbon atoms . The IUPAC Standard InChI is InChI=1S/C12H12N2O3/c1-2-17-12(16)10-8-11(15)14(13-10)9-6-4-3-5-7-9/h3-7H,2,8H2,1H3 .


Chemical Reactions Analysis

Pyrazoles display innumerable chemical, biological, agrochemical, and pharmacological properties . They are described as inhibitors of protein glycation, antibacterial, antifungal, anticancer, antidepressant, anti-inflammatory, anti-tuberculosis, antioxidant as well as antiviral agents .


Physical And Chemical Properties Analysis

The molecular weight of “4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid” is 232.2353 . More detailed physical and chemical properties are not available in the search results.

Scientific Research Applications

Antifibrotic Applications

This compound has been found to inhibit PDGFR, FGFR, and VEGFR, which are involved in fibroblast proliferation, migration, and transformation. This inhibition is crucial for its use in treating idiopathic pulmonary fibrosis (IPF) .

Synthesis Methodology

Researchers have developed efficient synthesis methods for pyrazoles, which could be applicable to the synthesis of 4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid. These methods include “one-pot” syntheses from (hetero)arenes and carboxylic acids .

Biological Properties

Pyrazole derivatives exhibit a range of biological properties, including antibacterial, anti-inflammatory, anti-cancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal activities .

Anticancer Activity

Specific pyrazole derivatives have been shown to induce apoptosis in cancer cells by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and potentially inducing apoptosis through DNA damage .

Antileishmanial and Antimalarial Activities

Compounds bearing the pyrazole moiety are known for their potent antileishmanial and antimalarial activities. The synthesized hydrazine-coupled pyrazoles have been evaluated for these activities .

Safety and Hazards

The safety data sheet for a similar compound, “4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid”, indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

Given the broad spectrum of biological activities of pyrazole derivatives, they have attracted the attention of many researchers to study their skeleton chemically and biologically . Future research may focus on synthesizing new derivatives and evaluating their biological activities.

properties

IUPAC Name

4-ethoxy-1-phenylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O3/c1-2-17-10-8-14(13-11(10)12(15)16)9-6-4-3-5-7-9/h3-8H,2H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYEVFPAAVMSXBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CN(N=C1C(=O)O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-ethoxy-1-phenyl-1H-pyrazole-3-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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